2,3-DI-O-Benzyl-D-glucopyranose
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Overview
Description
2,3-DI-O-Benzyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 2 and 3 are protected by benzyl groups. This compound is often used in carbohydrate chemistry as a building block for more complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds are known to be used for glucosylation reactions , suggesting that the targets could be enzymes or proteins involved in these processes.
Mode of Action
2,3-DI-O-Benzyl-D-glucopyranose is a protected carbohydrate hemiacetal . It can be converted into glycosyl donors or used directly as donors . It can also serve as a substrate for nucleophilic addition reactions . The benzyl groups protect the anomeric position during the introduction of benzyl ethers .
Biochemical Pathways
It’s known that it plays a role in glucosylation reactions , which are crucial in various biological processes, including protein folding and cellular signaling.
Result of Action
Given its role in glucosylation reactions , it may influence the function of proteins and other molecules that undergo glucosylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DI-O-Benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups on D-glucose. One common method is the benzylation of D-glucose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-DI-O-Benzyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the original hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
2,3-DI-O-Benzyl-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving glycosylation.
Industry: It is used in the production of fine chemicals and as a building block for various organic syntheses.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has benzyl groups at all four hydroxyl positions, making it more protected and less reactive than 2,3-DI-O-Benzyl-D-glucopyranose.
2,3,6-Tri-O-benzyl-D-glucopyranose: Similar to this compound but with an additional benzyl group at position 6, offering different reactivity and protection patterns.
Uniqueness
This compound is unique due to its selective protection at positions 2 and 3, allowing for specific reactions at other positions while maintaining stability. This selective protection makes it a valuable intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPLCXOYKLKOZ-QUIYGKKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724817 |
Source
|
Record name | 2,3-Di-O-benzyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55286-94-7 |
Source
|
Record name | 2,3-Di-O-benzyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2,3-Di-O-benzyl-D-glucopyranose in the synthesis of methylene bridged C-disaccharides?
A1: this compound serves as a crucial starting material for generating the C7-nucleophile required in the synthesis. The research specifically utilizes its 1,6-anhydro derivative, 1,6-anhydro-2,3-di-O-benzyl-D-glucopyranose (1), which upon lithiation, transforms into the C7-nucleophile (compound 6B) []. This nucleophile then reacts with specific C6-electrophiles, gluconolactone, and galactonolactone, to form the essential C-C bond needed to construct the target methylene-bridged C-disaccharides [].
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